methyl 2-(4-chlorophenyl)-4-oxobutanoate
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Overview
Description
Methyl 2-(4-chlorophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group attached to a butanoate moiety, with a ketone functional group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-chlorophenyl)-4-oxobutanoate typically involves the esterification of 4-chlorophenylacetic acid with methyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 4-chlorophenylacetic acid derivatives.
Reduction: Methyl 2-(4-chlorophenyl)-4-hydroxybutanoate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-chlorophenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(4-chlorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-bromophenyl)-4-oxobutanoate: Similar structure with a bromine atom instead of chlorine.
Methyl 2-(4-fluorophenyl)-4-oxobutanoate: Similar structure with a fluorine atom instead of chlorine.
Methyl 2-(4-methylphenyl)-4-oxobutanoate: Similar structure with a methyl group instead of chlorine.
Uniqueness
Methyl 2-(4-chlorophenyl)-4-oxobutanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various chemical reactions, such as nucleophilic aromatic substitution, making this compound versatile in synthetic applications.
Properties
CAS No. |
67031-16-7 |
---|---|
Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.7 |
Purity |
95 |
Origin of Product |
United States |
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